Becampanel

Receptor pharmacology Binding kinetics Neuropharmacology

Researchers requiring selective AMPA receptor blockade without kainate receptor confounding face limited options. Becampanel (AMP397) provides the solution as the first competitive, orthosteric AMPA antagonist with unambiguous selectivity. • Selective AMPA antagonist (IC50=11 nM); no kainate receptor cross-reactivity vs. mixed antagonists like Tezampanel • Competitive orthosteric mechanism; ideal reference standard for differentiating from non-competitive modulators (e.g., Perampanel) • Clean in vivo genotoxicity profile; safe for long-term dosing & genetically modified animal models Supplied with full analytical documentation for reproducible research.

Molecular Formula C10H11N4O7P
Molecular Weight 330.19 g/mol
CAS No. 188696-80-2
Cat. No. B1667860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBecampanel
CAS188696-80-2
Synonyms((7-nitro-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino)methylphosphonic acid
AMP397
Molecular FormulaC10H11N4O7P
Molecular Weight330.19 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1CNCP(=O)(O)O)NC(=O)C(=O)N2)[N+](=O)[O-]
InChIInChI=1S/C10H11N4O7P/c15-9-10(16)13-8-5(3-11-4-22(19,20)21)1-6(14(17)18)2-7(8)12-9/h1-2,11H,3-4H2,(H,12,15)(H,13,16)(H2,19,20,21)
InChIKeyABFMMCZFKUIJGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Becampanel Procurement Guide: Why This First Competitive AMPA Antagonist Offers a Unique Pharmacological Profile for Research


Becampanel (CAS 188696-80-2, code name AMP397) is a quinoxalinedione derivative that acts as a potent, competitive antagonist at the AMPA subtype of ionotropic glutamate receptors [1]. It is recognized as the first competitive AMPA antagonist developed , with a reported IC50 of 11 nM for the AMPA receptor [1]. Originally developed by Novartis as an anticonvulsant for the treatment of epilepsy, its development was discontinued after Phase 2 clinical trials [2].

Critical Pharmacological Distinctions: Why Becampanel Cannot Be Substituted with Other AMPA Antagonists


Within the AMPA antagonist class, compounds are broadly categorized by their mechanism of action: competitive (orthosteric) antagonists versus non-competitive (allosteric) modulators. Becampanel's value lies in its well-characterized, direct competition with glutamate at the orthosteric binding site . This contrasts sharply with non-competitive antagonists like Perampanel, which act at a distinct allosteric site [1]. Furthermore, even within competitive antagonists, Becampanel (an AMPA-selective agent) differs from Tezampanel, a mixed AMPA/kainate receptor antagonist [2]. These fundamental differences in binding site, receptor selectivity, and mechanism result in distinct pharmacological profiles, efficacy spectra, and safety characteristics in research models, making indiscriminate substitution highly problematic for experimental validity.

Quantitative Differentiation of Becampanel: A Comparative Evidence Guide vs. Key AMPA Antagonist Alternatives


Competitive Antagonism vs. Non-Competitive Modulation: Distinguishing Becampanel's Binding Site from Perampanel

Becampanel is a competitive antagonist that binds to the orthosteric glutamate recognition site on AMPA receptors . Perampanel is a non-competitive antagonist that binds to a distinct, allosteric site [1]. This difference is functionally confirmed by binding studies showing that Perampanel's binding is not displaced by glutamate or AMPA, whereas a competitive antagonist like Becampanel would be [1].

Receptor pharmacology Binding kinetics Neuropharmacology

Receptor Selectivity: Becampanel's AMPA-Specific Profile vs. Tezampanel's Mixed AMPA/Kainate Activity

Becampanel is a selective AMPA receptor antagonist [1]. In contrast, Tezampanel (LY293558) is a competitive antagonist of both AMPA and kainate receptor subtypes, with notable selectivity for the GluR5 subtype of the kainate receptor [2]. This lack of selectivity introduces a broader pharmacological effect.

Receptor selectivity Electrophysiology Pain research

In Vivo Genotoxicity: A Key Safety Differentiator for Becampanel

Despite being mutagenic in the Ames test (in vitro) due to its aromatic nitro group, Becampanel has demonstrated a lack of genotoxic potential in multiple in vivo studies [1]. This includes negative results at maximum tolerated doses of 320 mg/kg in mice and 2000 mg/kg in rats [1][2]. This favorable in vivo safety profile was a critical factor in its selection for further development.

Toxicology Drug safety Preclinical development

Optimal Research Applications for Becampanel Based on Its Unique Evidence Profile


Investigating Orthosteric vs. Allosteric Modulation of AMPA Receptors

Becampanel is an ideal reference standard for studies aimed at differentiating the functional consequences of competitive (orthosteric) antagonism from non-competitive (allosteric) modulation of AMPA receptors. As documented in Section 3 , its distinct binding site compared to non-competitive antagonists like Perampanel allows for direct comparative studies on synaptic transmission, receptor desensitization, and the therapeutic potential of each mechanism [1].

AMPA-Specific Functional Studies in Neuroscience

In experiments requiring selective blockade of AMPA receptors without confounding activity at kainate receptors, Becampanel is the tool of choice. Its selectivity profile, as contrasted with the mixed AMPA/kainate antagonist Tezampanel in Section 3 [2], ensures that observed physiological or behavioral effects can be confidently attributed to AMPA receptor inhibition alone, crucial for studies in synaptic plasticity, learning, and memory.

Preclinical Studies Requiring a Favorable In Vivo Genotoxicity Profile

For research involving long-term dosing or studies in genetically modified animal models sensitive to genotoxic stress, Becampanel's clean in vivo genotoxicity profile (as detailed in Section 3 [3][4]) makes it a superior choice over other AMPA antagonists with unknown or positive in vivo genetic toxicity. This evidence supports its safe application in a wider range of preclinical paradigms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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